BIT225

Vue d'ensemble

Description

Il est principalement en cours d'investigation pour son utilisation potentielle dans le traitement des infections à VIH et à l'hépatite C . BIT225 fonctionne en bloquant l'activité du canal ionique Vpu, ce qui perturbe l'assemblage du VIH dans les cellules monocytaires de l'hôte . Ce mécanisme d'action est unique parmi les médicaments contre le VIH .

Applications De Recherche Scientifique

HIV-1 Treatment

BIT-225 has been evaluated in various clinical trials for its safety and efficacy in treating HIV-1. Notably:

- Phase 1b/2a Study : This trial demonstrated that BIT-225 significantly reduced HIV-1 levels in infected monocytes. Patients receiving BIT-225 showed a marked decrease in viral burden and immune activation compared to placebo groups .

| Study | Participants | Dosage | Duration | Results |

|---|---|---|---|---|

| Phase 1b/2a | 21 HIV-infected individuals | 400 mg twice daily | 10 days | Significant reduction in HIV-1 levels in monocytes |

SARS-CoV-2 Treatment

Recent studies have indicated that BIT-225 may also be effective against SARS-CoV-2:

- Animal Studies : In K18-hACE2 transgenic mice infected with SARS-CoV-2, BIT-225 treatment initiated before or shortly after infection resulted in complete protection from weight loss and mortality. All treated mice survived the study period, contrasting sharply with the vehicle control group .

| Study | Model | Treatment Start | Outcome |

|---|---|---|---|

| SARS-CoV-2 Study | K18-hACE2 mice | 12 hours before infection | 100% survival in treated group |

In Vitro Studies

In vitro experiments have further elucidated BIT-225's antiviral properties:

- HIV Replication Inhibition : BIT-225 has demonstrated significant antiviral activity against both acute and chronic HIV infections in macrophages. It effectively inhibits virus release and reduces viral integration into host cells .

| Virus Type | Cell Type | Effect of BIT-225 |

|---|---|---|

| HIV-1 | Macrophages | Reduced viral release and integration |

| SARS-CoV-2 | Various cell lines | Inhibited replication across multiple variants |

Safety Profile

The safety profile of BIT-225 has been evaluated in multiple studies, with findings suggesting that it is well-tolerated among participants. The compound has not shown significant adverse effects, supporting its continued development for both HIV and SARS-CoV-2 treatments .

Mécanisme D'action

Target of Action

BIT225 primarily targets the Coronavirus envelope (E) protein , a small structural protein with ion channel activity . The E protein plays a crucial role in virus assembly, budding, immunopathogenesis, and disease severity . It is also located in the Golgi and ER membranes of infected cells and is associated with inflammasome activation and immune dysregulation .

Mode of Action

This compound acts as an inhibitor of the E protein’s ion channel activity . By inhibiting the ion channel activity of the E protein, this compound disrupts the virus assembly within the host cell, leading to a significant loss of infectivity of the progeny virus .

Biochemical Pathways

The inhibition of the E protein’s ion channel activity by this compound disrupts the virus assembly process, which is a crucial step in the viral replication cycle . This disruption leads to a significant reduction in the infectivity of the progeny virus, thereby limiting the spread of the virus within the host .

Result of Action

This compound has shown broad-spectrum direct-acting antiviral activity against SARS-CoV-2 in Calu3 and Vero cells . Treatment with this compound has been associated with significant reductions in lung viral load, virus titer, and lung and serum cytokine levels . In a mouse model of severe SARS-CoV-2 infection, this compound treatment starting before or 24 hours after infection could protect all treated mice from developing disease, from experiencing weight loss, and from death .

Action Environment

Méthodes De Préparation

La voie de synthèse de BIT225 implique la formation de la structure de base du naphthamide, suivie de l'introduction du groupement pyrazole. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du composé souhaité. Les méthodes de production industrielle de this compound impliqueraient probablement la mise à l'échelle de ces voies de synthèse pour produire le composé en plus grandes quantités, en garantissant la pureté et la constance par des mesures rigoureuses de contrôle qualité .

Analyse Des Réactions Chimiques

BIT225 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound s'est avéré prometteur dans plusieurs applications de la recherche scientifique :

Biologie : La capacité du composé à inhiber l'activité des canaux ioniques en fait un outil précieux pour l'étude des fonctions des canaux ioniques dans les systèmes biologiques.

Médecine : This compound est à l'étude pour son potentiel de traitement des infections à VIH et à l'hépatite C en perturbant l'assemblage viral dans les cellules hôtes.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité du canal ionique de la protéine Vpu dans le VIH et de la protéine E dans le SRAS-CoV-2 . Cette inhibition perturbe l'assemblage et la libération des particules virales, réduisant l'infectiosité du virus. Les cibles moléculaires de this compound comprennent le canal ionique Vpu dans le VIH et le canal ionique E dans le SRAS-CoV-2 . En bloquant ces canaux ioniques, this compound empêche l'assemblage et la libération appropriés des particules virales, réduisant ainsi la charge virale et la gravité de la maladie .

Comparaison Avec Des Composés Similaires

BIT225 est unique par son mécanisme d'action par rapport aux autres médicaments antiviraux. Des composés similaires comprennent :

Amantadine : Un médicament antiviral qui inhibe le canal ionique M2 du virus de la grippe A.

Rimantadine : Semblable à l'amantadine, il cible également le canal ionique M2 du virus de la grippe A.

Hexaméthylène amiloride : Un inhibiteur du canal ionique E dans les coronavirus.

Activité Biologique

BIT-225 (N-carbamimidoyl-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthamide) is a novel antiviral compound developed primarily for the treatment of HIV-1 and has shown promise against other viral infections, including SARS-CoV-2. This article delves into the biological activity of BIT-225, highlighting its mechanisms of action, clinical findings, and potential applications in antiviral therapy.

BIT-225 functions primarily by inhibiting the viral ion channel activity of Vpu in HIV-1 and the E protein in SARS-CoV-2.

HIV-1 Inhibition

- BIT-225 targets the Vpu protein, which is essential for the release of HIV-1 from infected cells. It acts post-virus integration, inhibiting late-phase viral life cycle processes and reducing viral dissemination from infected monocytes and macrophages .

SARS-CoV-2 Inhibition

- In studies involving SARS-CoV-2, BIT-225 has been shown to inhibit E protein ion channels, crucial for viral replication and pathogenesis. This inhibition leads to reduced viral replication and inflammation in infected models .

HIV-1 Clinical Trials

A Phase 1b/2a study assessed the safety and antiviral efficacy of BIT-225 in HIV-infected patients. Key findings include:

- Participants : 21 ART-naive individuals.

- Dosage : 400 mg administered twice daily for 10 days.

- Results : Significant reduction in viral load within CD14+ monocytes was observed, particularly in patients with high baseline viral loads. Additionally, BIT-225 reduced monocyte activation markers compared to placebo controls .

SARS-CoV-2 Studies

Recent research demonstrated BIT-225's effectiveness against multiple SARS-CoV-2 variants:

- Model : K18 mouse model.

- Outcomes : Mice treated with BIT-225 showed increased survival rates (100% survival vs. 0% in controls) and reduced weight loss post-infection. The compound effectively inhibited viral replication and systemic inflammation when administered before or shortly after infection .

Data Summary

The following table summarizes key findings from clinical studies involving BIT-225:

Case Study: HIV Treatment

In a notable case, a patient with high viral loads treated with BIT-225 exhibited a significant decline in both plasma HIV RNA levels and monocyte-associated HIV DNA after just ten days of treatment. This case underscores the potential of BIT-225 to target critical reservoirs of HIV within the body .

Case Study: SARS-CoV-2 Impact

In animal models, BIT-225's administration led to a complete absence of viral replication in lung tissues compared to control groups. This finding highlights its potential as a therapeutic agent against COVID-19, particularly in preventing severe outcomes associated with infection .

Propriétés

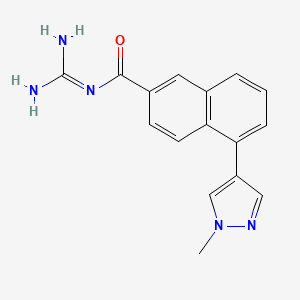

IUPAC Name |

N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVROWPPEIMRGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031931 | |

| Record name | BIT225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917909-71-8 | |

| Record name | N-(Aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917909-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIT-225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917909718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIT225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIT-225 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C27TI12U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BIT225 and how does it exert its antiviral effect?

A1: this compound primarily targets the viral protein Vpu, found in HIV-1. Vpu typically forms ion channels that facilitate viral release from infected cells. This compound acts by blocking the ion channel activity of Vpu, thereby inhibiting the release of mature HIV-1 virions from infected macrophages []. This mechanism of action makes this compound particularly interesting, as it targets a late stage in the viral life cycle, potentially impacting viral dissemination and the establishment of viral reservoirs.

Q2: Beyond HIV-1, are there other viruses susceptible to this compound?

A2: Research suggests that this compound exhibits broad-spectrum antiviral activity. It has shown efficacy against various strains of SARS-CoV-2, inhibiting the ion channel activity of the viral E protein, another viroporin []. This broader antiviral activity makes this compound a promising candidate for further development against multiple viral threats.

Q3: What is the evidence supporting the antiviral activity of this compound in cellular models?

A3: In vitro studies demonstrate potent antiviral activity of this compound. It significantly reduces HIV-1 release in both acutely and chronically infected macrophages []. Importantly, this compound also hinders HIV-1 transfer from monocyte-derived dendritic cells (MDDCs) to activated CD4+ T cells [], suggesting an impact on viral dissemination. Additionally, it effectively reduces viral load and infectivity in SARS-CoV-2 infected cells [].

Q4: Has the efficacy of this compound been demonstrated in animal models of viral infection?

A4: Yes, this compound has shown remarkable efficacy in a mouse model of severe SARS-CoV-2 infection. When administered orally, this compound completely prevented body weight loss and mortality in infected mice, even when treatment commenced after infection []. These findings highlight its potential as a therapeutic intervention for COVID-19.

Q5: Are there any clinical trial data available for this compound?

A5: Clinical trials have been conducted to assess this compound's safety, pharmacokinetics, and antiviral activity in HIV-1 infected individuals. A Phase 1b/2a study demonstrated that this compound is generally safe and well-tolerated [, ]. While the trial primarily focused on safety and pharmacokinetics, it provided preliminary evidence of this compound's ability to reduce HIV-1 viral load, particularly within the monocyte reservoir [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.